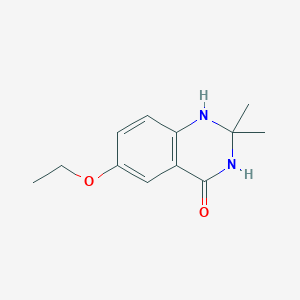

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

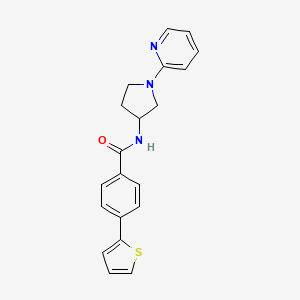

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one is a chemical compound with the molecular formula C12H16N2O2 . It belongs to the class of nitrogen-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which includes 6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one, involves a “one-pot” three-component reaction scheme. This involves treating aniline and different aromatic aldehydes with isatoic anhydride in the presence of acetic acid .Chemical Reactions Analysis

The 2,3-dihydroquinazolin-4(1H)-one framework, which includes 6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one, has been synthesized using several methodologies, especially for the 2-substituted derivatives . The fragment is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified dihydroquinazolin-4(1H)-one derivatives exhibiting different biological properties .Aplicaciones Científicas De Investigación

Polymer Research

The compound “6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one” is a derivative of 2,3-dihydroquinazolin-4(1H)-ones, which have been synthesized using various catalysts . These compounds have been used in polymer research, particularly in the development of efficient, inexpensive, and reusable heterogeneous Lewis acid catalysts .

Pharmaceutical Applications

Quinazolin-4(1H)-ones, a class of nitrogen-containing heterocycles, have a wide range of applications in pharmaceuticals . They have been used as antitumor , antioxidant and anticancer , antibacterial , antifungal , anticonvulsant , and antihypertension drugs , and used as 5-hydroxytryptamine (5-HT) receptor ligand .

Green Chemistry

Heterogeneous catalysts, like the ones used in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, have been widely used in industrial and green chemistry . They offer unique advantages such as easy removal from the reaction media by simple filtration .

Synthesis of Other Compounds

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of an aldehyde or ketone with 2-aminobenzamide . This method has been used to synthesize a variety of other compounds, contributing to the field of organic chemistry .

Industrial Applications

The compound “6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one” could potentially be used in various industrial applications due to its unique chemical properties . However, more research is needed to fully explore these possibilities.

Mecanismo De Acción

Propiedades

IUPAC Name |

6-ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-4-16-8-5-6-10-9(7-8)11(15)14-12(2,3)13-10/h5-7,13H,4H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAZPNCXCVVEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(NC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2521025.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2521033.png)

![5-bromo-6-chloro-N-[1-(furan-3-carbonyl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2521034.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2521044.png)

![[3-(Dimethylamino)phenyl]-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2521049.png)